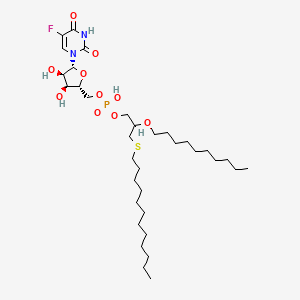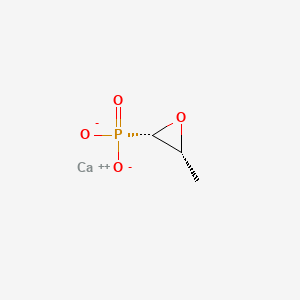
Kinoprène
Vue d'ensemble
Description
Kinoprene is a synthetic juvenile hormone analogue used primarily as an insect growth regulator. It mimics the action of natural juvenile hormones in insects, disrupting their growth and development processes. Kinoprene is particularly effective against pests such as aphids, whiteflies, mealybugs, and fungus gnats, making it a valuable tool in integrated pest management programs .
Applications De Recherche Scientifique
Kinoprene has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of juvenile hormone analogues on insect physiology.
Biology: Investigated for its role in disrupting insect growth and development, providing insights into insect endocrinology.
Industry: Utilized in integrated pest management programs to control pest populations in agricultural and horticultural settings
Mécanisme D'action
Target of Action
Kinoprene primarily targets the juvenile hormone receptors in insects . These receptors play a crucial role in the growth and development of insects, particularly during their immature stages .
Mode of Action
Kinoprene is a juvenile hormone analogue (JHA) . It mimics the natural juvenile hormones in insects, thereby disrupting their normal growth and development processes . By binding to the juvenile hormone receptors, kinoprene inhibits the sexual maturation process of insect larvae, effectively halting their reproductive cycle .
Biochemical Pathways
The primary biochemical pathway affected by kinoprene is the juvenile hormone pathway . This pathway plays a major role in many aspects of insect physiology and behavior, including reproductive diapause, gonadogenesis, vitellogenesis, and the regulation of polyphenic traits and eusocial behavior in insect colonies . Kinoprene, by mimicking the natural juvenile hormones, disrupts these processes and inhibits the normal growth and development of insects .
Result of Action
The primary result of kinoprene’s action is the inhibition of growth and development in insects . This includes effects on survivorship, development, and reproduction . For example, in a study on the water flea Moina macrocopa, kinoprene was found to significantly inhibit the growth of the organism . Moreover, the adverse effects induced by kinoprene continued in the F2 generation with no direct exposure but recovered in the F3 generation .
Analyse Biochimique
Biochemical Properties
Kinoprene interacts with various enzymes and proteins in insects, influencing their physiology and behavior . It plays a major role in many aspects of insect physiology, including reproductive diapause, gonadogenesis, vitellogenesis, and molt and metamorphic determinants .
Cellular Effects
Kinoprene has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, kinoprene inhibits the survivorship, development, and reproduction of the water flea Moina macrocopa .
Molecular Mechanism
Kinoprene exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . By mimicking natural juvenile hormone, kinoprene inhibits the sexual maturation process of insect larvae .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of kinoprene change over time. It has been observed that the adverse effects induced by kinoprene continued in the F2 generation with no direct exposure but recovered in the F3 generation .
Dosage Effects in Animal Models
The effects of kinoprene vary with different dosages in animal models. For instance, kinoprene exhibited high toxicity to M. macrocopa at certain concentrations .
Metabolic Pathways
Kinoprene is involved in various metabolic pathways, interacting with enzymes or cofactors. It can coordinately regulate the molting process with ecdysteroid hormone 20-hydroxyecdysone (20E) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Kinoprene is synthesized through a series of chemical reactions involving the esterification of a farnesane sesquiterpenoid with prop-2-yn-1-ol. The process typically involves the following steps:
Formation of the Farnesane Sesquiterpenoid: This involves the synthesis of the sesquiterpenoid backbone through a series of reactions, including isomerization and cyclization.
Esterification: The farnesane sesquiterpenoid is then esterified with prop-2-yn-1-ol under acidic or basic conditions to form kinoprene.
Industrial Production Methods: Industrial production of kinoprene involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Raw Material Preparation: High-purity raw materials are prepared and purified.
Reaction Optimization: Reaction conditions such as temperature, pressure, and catalysts are optimized to maximize yield.
Purification: The final product is purified using techniques such as distillation and chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Kinoprene undergoes various chemical reactions, including:
Oxidation: Kinoprene can be oxidized to form corresponding alcohols and ketones.
Reduction: Reduction of kinoprene can lead to the formation of saturated derivatives.
Substitution: Kinoprene can undergo substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols.
Major Products: The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Kinoprene is part of a class of compounds known as juvenile hormone analogues. Similar compounds include:
Methoprene: Another juvenile hormone analogue used for similar purposes.
Hydroprene: Used as an insect growth regulator with a similar mode of action.
Pyriproxyfen: A phenoxy juvenile hormone analogue with a broader spectrum of activity
Uniqueness of Kinoprene: Kinoprene is unique in its specific structural configuration, which allows it to effectively mimic natural juvenile hormones. Its efficacy in controlling a wide range of insect pests and its relatively low toxicity to non-target organisms make it a valuable tool in pest management .
Propriétés
IUPAC Name |
prop-2-ynyl (2E,4E)-3,7,11-trimethyldodeca-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-6-13-20-18(19)14-17(5)12-8-11-16(4)10-7-9-15(2)3/h1,8,12,14-16H,7,9-11,13H2,2-5H3/b12-8+,17-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRBKIRIBLNOAM-WHVZTFIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CC=CC(=CC(=O)OCC#C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCC(C)C/C=C/C(=C/C(=O)OCC#C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032624 | |
| Record name | Kinoprene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42588-37-4, 37882-31-8 | |
| Record name | Kinoprene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42588-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ZR 777 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037882318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kinoprene [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042588374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kinoprene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Kinoprene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KINOPRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IW5NLQ04R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















